molecular formula C18H22O2 B084612 4,6-Estradiene-3,17-dione CAS No. 13209-45-5

4,6-Estradiene-3,17-dione

Cat. No.: B084612
CAS No.: 13209-45-5
M. Wt: 270.4 g/mol
InChI Key: GKSFRYHLOMZMFQ-QXUSFIETSA-N
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Description

4,6-Estradiene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . It is a derivative of estrone and is known for its role as an intermediate in the synthesis of various steroidal drugs. This compound is characterized by the presence of two double bonds at the 4 and 6 positions of the steroid nucleus, which distinguishes it from other estradiol derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Estradiene-3,17-dione typically involves multiple steps. One common method starts with the preparation of a Grignard reagent, followed by a format reaction, oxidation, hydrolysis, and serial cyclization reactions . Another method involves the use of δ-Lactone as a starting material, which undergoes a three-step sequence involving Grignard reaction, treatment with Jones reagent, and domino cyclization reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dioscin as a raw material. The process includes pressure cracking, oxidation, and hydrolysis at high temperatures, followed by Beckmann rearrangement to introduce a carbonyl group at the 17th position.

Chemical Reactions Analysis

Types of Reactions: 4,6-Estradiene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives such as 4-chloroestrone and 10-chloro-1,4-estradiene-3,17-dione .

Scientific Research Applications

4,6-Estradiene-3,17-dione has a wide range of applications in scientific research:

Mechanism of Action

4,6-Estradiene-3,17-dione exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a potent inhibitor of isomerase, an enzyme involved in steroid metabolism . By inhibiting this enzyme, the compound can modulate the levels of various steroid hormones in the body, thereby influencing physiological processes such as reproduction and metabolism.

Comparison with Similar Compounds

Comparison: 4,6-Estradiene-3,17-dione is unique due to the presence of double bonds at the 4 and 6 positions, which is not commonly found in other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various steroidal drugs .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSFRYHLOMZMFQ-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927528
Record name Estra-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-45-5
Record name Estra-4,6-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Estradiene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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